molecular formula C3H7NNaO5S2 B10768513 S-Sulfo-L-cysteine sodium salt

S-Sulfo-L-cysteine sodium salt

Cat. No.: B10768513
M. Wt: 224.2 g/mol
InChI Key: LIVOGEMTYCNQAV-DKWTVANSSA-N
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Description

S-Sulfo-L-cysteine sodium salt: is a compound that belongs to the class of organic compounds known as S-sulfo-L-cysteines. These compounds are characterized by the presence of a sulfo group (-SO3H) attached to the sulfur atom of L-cysteine. This compound is typically found in the form of a white crystalline powder that is soluble in water and alcohol. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Sulfo-L-cysteine sodium salt can be synthesized through the reaction of L-cysteine with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction typically involves the following steps:

    Reaction of L-cysteine with sulfuric acid: L-cysteine is dissolved in water, and sulfuric acid is added slowly with stirring. The reaction mixture is heated to facilitate the formation of S-sulfo-L-cysteine.

    Neutralization with sodium hydroxide: The reaction mixture is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are common practices to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: S-Sulfo-L-cysteine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-Sulfo-L-cysteine sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-sulfo-L-cysteine sodium salt involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: S-Sulfo-L-cysteine sodium salt is unique due to its specific interaction with metabotropic glutamate receptors and its role in sulfur metabolism. Its ability to modulate neurotransmission and participate in sulfur assimilation pathways distinguishes it from other sulfur-containing amino acids .

Properties

Molecular Formula

C3H7NNaO5S2

Molecular Weight

224.2 g/mol

InChI

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1

InChI Key

LIVOGEMTYCNQAV-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SS(=O)(=O)O.[Na]

Canonical SMILES

C(C(C(=O)O)N)SS(=O)(=O)O.[Na]

Origin of Product

United States

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